(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
The compound "(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Its structure includes:
- A benzofuranone core (positions 2 and 3), providing a planar aromatic system.
- A 4-ethylbenzylidene substituent at position 2, contributing steric bulk and lipophilicity.
- A bis(2-methoxyethyl)aminomethyl group at position 7, improving solubility via polar methoxyethyl chains.
This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors or anti-inflammatory agents, though specific targets require further validation .
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-4-17-5-7-18(8-6-17)15-22-23(27)19-9-10-21(26)20(24(19)30-22)16-25(11-13-28-2)12-14-29-3/h5-10,15,26H,4,11-14,16H2,1-3H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUKGSIUCEPSV-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and vascular disruption. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one can be represented as follows:
This structure is characterized by a benzofuran core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves binding to tubulin, disrupting microtubule formation, and ultimately leading to apoptosis in cancer cells. This action is similar to other known tubulin inhibitors, such as combretastatin A-4.
Anticancer Activity
Research indicates that (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5.0 |
| HeLa (cervical) | 3.5 |
| A549 (lung) | 4.0 |
The selectivity of this compound was also evaluated against normal endothelial cells, revealing a favorable selectivity index that suggests reduced toxicity to normal tissues compared to cancerous ones .
Vascular Disruption
In addition to its anticancer effects, this compound has been shown to disrupt tumor vasculature. It selectively targets activated endothelial cells within tumors while sparing quiescent endothelial cells, which is critical for effective cancer therapy:
| Condition | IC50 (µM) |
|---|---|
| Activated HUVECs | 6.0 |
| Quiescent HUVECs | 20.0 |
This selective inhibition enhances its potential as a vascular disrupting agent (VDA), making it a promising candidate for combination therapies aimed at improving the efficacy of existing chemotherapeutic agents .
Study 1: Efficacy in Animal Models
In vivo studies using mouse models bearing human tumor xenografts revealed that treatment with (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce necrosis in the tumor core while preserving surrounding healthy tissue .
Study 2: Combination Therapy
Another study investigated the effects of combining this compound with conventional chemotherapeutics like doxorubicin. The results indicated enhanced antitumor activity and reduced side effects when used in combination, suggesting a synergistic effect that warrants further exploration in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key analogues share the benzofuran-3(2H)-one scaffold but differ in substituents (see Table 1 ):
Notes:
- 4-Ethyl vs. In contrast, the 2-chloro group (electron-withdrawing) may improve metabolic stability but reduce solubility .
- Bis(2-methoxyethyl)amine: This group likely improves aqueous solubility compared to non-polar alkylamines (e.g., tert-butyl), as seen in pyran-2-one derivatives synthesized via analogous nucleophilic additions .
Functional Analogues from Heterocyclic Families
Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-ones (e.g., 14d in ) share:
- A hydroxylated heterocyclic core (pyran-2-one vs. benzofuran-3(2H)-one).
- Substituted aminoalkyl side chains (e.g., ethanolamine in 14d).
Key differences :
- Pyran-2-ones exhibit lower aromaticity than benzofuranones, reducing planarity and affecting target binding.
- Ethanolamine side chains in pyranones may confer higher polarity but lower membrane permeability compared to bis(2-methoxyethyl)amine .
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The target compound’s bis(2-methoxyethyl)amine group likely enhances solubility in DMSO (>10 mM) and aqueous buffers (pH 7.4), whereas 2-chloro analogues may require co-solvents .
- logP : Predicted logP values (see Table 1) suggest the 4-ethyl variant balances lipophilicity and solubility better than chlorinated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
